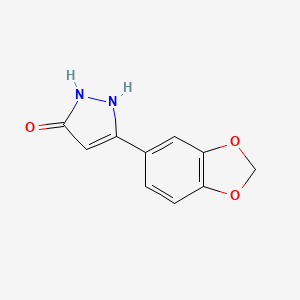![molecular formula C24H28N2O4 B5331622 (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B5331622.png)
(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phenoxyethoxy intermediate: This involves the reaction of 4-butan-2-ylphenol with ethylene oxide under basic conditions to form 4-(2-(4-butan-2-ylphenoxy)ethoxy)phenol.
Ethoxylation: The intermediate is further reacted with ethyl iodide in the presence of a base to introduce the ethoxy group, forming 4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenol.
Formation of the cyanoprop-2-enamide: The final step involves the reaction of the ethoxylated intermediate with acrylonitrile and a suitable catalyst to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted phenoxy and ethoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and ethoxy groups can form hydrogen bonds and hydrophobic interactions with target proteins, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
- (E)-3-[4-[2-(4-isopropylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide
Uniqueness
(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide is unique due to the presence of the butan-2-yl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can result in different reactivity and biological activity.
Properties
IUPAC Name |
(E)-3-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-4-17(3)19-7-9-21(10-8-19)29-12-13-30-22-11-6-18(15-23(22)28-5-2)14-20(16-25)24(26)27/h6-11,14-15,17H,4-5,12-13H2,1-3H3,(H2,26,27)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIYEQBVOQCKML-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C(C#N)C(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-(4-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5331555.png)
![2-(2-METHOXY-6-{(E)-2-[2-OXO-6-(TRIFLUOROMETHYL)-1,2-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}PHENOXY)ACETIC ACID](/img/structure/B5331559.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5331564.png)
![N-[4-[(2-methylphenyl)sulfamoyl]phenyl]piperidine-1-carboxamide](/img/structure/B5331570.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5331584.png)
![N-cyclopropyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-piperazinecarboxamide](/img/structure/B5331602.png)
![4-[3-(3-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5331611.png)

![(6E)-6-[[4-[3-(2-chlorophenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5331619.png)
![2-Methyl-3-phenyl-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5331630.png)

![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5331646.png)
![2-[({1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5331656.png)
